molecular formula C8H8BrN3 B2989587 1,8-Naphthyridin-2-amine hydrobromide CAS No. 2377032-46-5

1,8-Naphthyridin-2-amine hydrobromide

Cat. No.: B2989587
CAS No.: 2377032-46-5
M. Wt: 226.077
InChI Key: YFCCJNIJKLKASH-UHFFFAOYSA-N
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Description

1,8-Naphthyridin-2-amine hydrobromide is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. The compound consists of a naphthyridine core, which is a fused ring system containing nitrogen atoms, and an amine group at the 2-position. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.

Future Directions

1,8-Naphthyridin-2-amine;hydrobromide and its derivatives have shown potential in treating neurodegenerative and immunomodulatory disorders, along with anti-HIV, antidepressant, and antioxidant properties . This has enticed researchers to look beyond its broad-spectrum activities, providing further scope for exploration .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,8-Naphthyridin-2-amine can be synthesized through several methods, including multicomponent reactions, Friedländer synthesis, and metal-catalyzed reactions. One common method involves the reaction of 2,6-diaminopyridine with 1,1,3,3-tetramethoxypropane in the presence of an acid catalyst at temperatures ranging from 25-75°C . Another approach involves the hydroamination of terminal alkynes followed by Friedländer cyclization .

Industrial Production Methods: Industrial production of 1,8-naphthyridin-2-amine hydrobromide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,8-Naphthyridin-2-amine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amine group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Naphthyridine N-oxides.

    Reduction: Amine derivatives.

    Substitution: Substituted naphthyridines with various functional groups.

Comparison with Similar Compounds

1,8-Naphthyridin-2-amine hydrobromide can be compared with other similar compounds, such as:

    Quinolines: Both have a fused ring system with nitrogen atoms, but quinolines have a single nitrogen atom in the ring.

    Isoquinolines: Similar to quinolines but with a different nitrogen atom position.

    Pyridines: Contain a single nitrogen atom in a six-membered ring, lacking the fused ring system of naphthyridines.

Uniqueness: this compound is unique due to its dual nitrogen atoms in the fused ring system, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with various biological targets and participate in diverse chemical reactions.

Properties

IUPAC Name

1,8-naphthyridin-2-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3.BrH/c9-7-4-3-6-2-1-5-10-8(6)11-7;/h1-5H,(H2,9,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCCJNIJKLKASH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(C=C2)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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